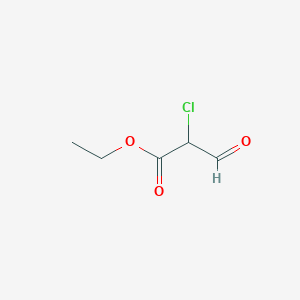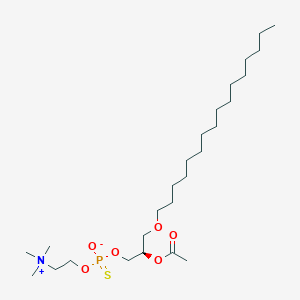
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Vue d'ensemble
Description
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid, also known as HOPB, is a chiral compound that has been studied for its potential applications in the fields of medicine and biotechnology. This molecule is a derivative of 4-oxo-4-phenylbutyric acid, which is a common intermediate in the synthesis of various pharmaceuticals. HOPB is of particular interest due to its unique stereochemistry, which has been shown to have significant effects on its biological activity.
Mécanisme D'action
The exact mechanism of action of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the biosynthesis of key cellular components, such as nucleic acids and proteins. Another proposed mechanism involves the modulation of signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, potentially through the modulation of key signaling pathways. In diabetic animals, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to improve glucose tolerance and insulin sensitivity, possibly through the regulation of lipid metabolism. In neuronal cells, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to protect against oxidative stress and inflammation, potentially through the activation of antioxidant pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has several advantages as a research tool, including its high purity and stability, as well as its unique stereochemistry. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid. One area of interest is the development of new synthetic methods for producing 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid with higher yields and enantioselectivity. Another area of interest is the investigation of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid's potential as a therapeutic agent for a range of diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid and to identify potential side effects or toxicity.
Applications De Recherche Scientifique
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been studied for its potential applications in a variety of scientific fields. In medicine, it has been investigated as a potential therapeutic agent for a range of conditions, including cancer, diabetes, and neurodegenerative diseases. In biotechnology, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been used as a chiral building block for the synthesis of other compounds, as well as a tool for studying the mechanisms of enzymatic reactions.
Propriétés
IUPAC Name |
(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433116 | |
| Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
CAS RN |
146912-63-2 | |
| Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




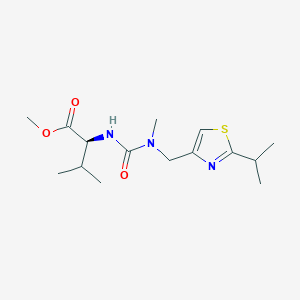


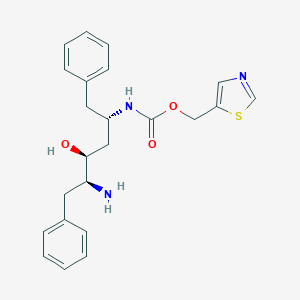


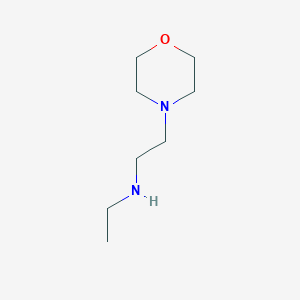
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)


